molecular formula C6H4BrF2N B2738883 4-(Bromomethyl)-3,5-difluoropyridine CAS No. 1227574-15-3

4-(Bromomethyl)-3,5-difluoropyridine

Katalognummer B2738883
CAS-Nummer: 1227574-15-3
Molekulargewicht: 208.006
InChI-Schlüssel: KCOUSPQGSRXTTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Bromomethyl)-3,5-difluoropyridine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a member of the pyridine family and is commonly used as an intermediate in the synthesis of other chemical compounds.

Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Catalysts

  • Importance of Hybrid Catalysts in Synthesis : A review on the use of hybrid catalysts for synthesizing 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones emphasizes the crucial role of catalysis in chemical synthesis. This includes organocatalysts, metal catalysts, and nanocatalysts, among others, for developing complex chemical structures (Parmar, Vala, & Patel, 2023). Such methodologies could be applicable in the synthesis and functionalization of 4-(Bromomethyl)-3,5-difluoropyridine for various scientific applications.

Chemical Modifications and Functional Applications

  • Therapeutic Worth of Chemically Tailored Compounds : The review exploring the therapeutic applications of 1,3,4-oxadiazole tailored compounds illustrates how chemical modification can lead to a variety of biological activities. This highlights the potential of chemically modifying compounds like 4-(Bromomethyl)-3,5-difluoropyridine for specific applications, including pharmaceuticals (Verma et al., 2019).

Environmental Applications and Degradation Studies

  • Microbial Degradation of Polyfluoroalkyl Chemicals : A review on the microbial degradation of polyfluoroalkyl chemicals sheds light on environmental processes affecting synthetic compounds. While 4-(Bromomethyl)-3,5-difluoropyridine is not specifically mentioned, understanding the degradation pathways and environmental fate of structurally complex chemicals is crucial for assessing their environmental impact (Liu & Avendaño, 2013).

Analytical and Extraction Techniques

  • Ionic Liquid-Modified Materials for Extraction and Separation : The use of ionic liquid-modified materials in solid-phase extraction and separation highlights innovative approaches to chemical analysis and purification. This review suggests that ionic liquids could potentially enhance the analysis and separation techniques for compounds like 4-(Bromomethyl)-3,5-difluoropyridine, enabling more efficient and selective analytical methodologies (Vidal, Riekkola, & Canals, 2012).

Eigenschaften

IUPAC Name

4-(bromomethyl)-3,5-difluoropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF2N/c7-1-4-5(8)2-10-3-6(4)9/h2-3H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCOUSPQGSRXTTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)F)CBr)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)-3,5-difluoropyridine

CAS RN

1227574-15-3
Record name 4-(bromomethyl)-3,5-difluoropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of (3,5-difluoropyridin-4-yl)methanol (3.5 mmol) in anhydrous chloroform (15 mL) was added dropwise a solution of phosphorus tribromide (330 μL, 3.5 mmol) in anhydrous chloroform (5 mL) at 0° C. The mixture was stirred for 6 hours at room temperature. Water was added, and the reaction was extracted 3 times with dichloromethane. The combined organic phases were washed with brine and dried over magnesium sulfate. After evaporation of the solvent, 4-(bromomethyl)-3,5-difluoropyridine was obtained as pale yellow solid (600 mg, 83% yield for 2 steps) and used in the next step without purification; 1H NMR (400 MHz, MeOd4): δ 4.59 (s, 2H), 8.42 (s, 2H).
Quantity
3.5 mmol
Type
reactant
Reaction Step One
Quantity
330 μL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

(3,5-Difluoro-4-pyridyl)methanol (6.11 g, 42.11 mmol) was dissolved in CH2Cl2 (140 mL). At 0° C. Thionyl bromide (3.589 mL, 46.32 mmol) was added slowly, then 1 drop of DMF was added: the solution turned yellow with gas evolution. The reaction mixture was stirred at rt for 1.5 h. It was quenched with 10 ml water. The pH was made basic (pH=9) with aq NaHCO3. The water layer was extracted 3 times with CH2Cl2. The combined organic layers were washed with brine. The organic phase was dried with Na2SO4, filtrated and the filtrate evaporated. The desired product was obtained as a brown liquid (9.68 g, lacrimator).
Quantity
6.11 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
3.589 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.